molecular formula C11H12FNO3 B8347987 Ethyl 2-(5-amino-4-fluoro-2-methylphenyl)-2-oxoacetate

Ethyl 2-(5-amino-4-fluoro-2-methylphenyl)-2-oxoacetate

Cat. No.: B8347987
M. Wt: 225.22 g/mol
InChI Key: KSIQHUGIRFPRNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(5-amino-4-fluoro-2-methylphenyl)-2-oxoacetate is a useful research compound. Its molecular formula is C11H12FNO3 and its molecular weight is 225.22 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H12FNO3

Molecular Weight

225.22 g/mol

IUPAC Name

ethyl 2-(5-amino-4-fluoro-2-methylphenyl)-2-oxoacetate

InChI

InChI=1S/C11H12FNO3/c1-3-16-11(15)10(14)7-5-9(13)8(12)4-6(7)2/h4-5H,3,13H2,1-2H3

InChI Key

KSIQHUGIRFPRNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C1=CC(=C(C=C1C)F)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl 2-(4-fluoro-2-methyl-5-nitrophenyl)-2-oxoacetate (15 g, 59 mmol) and Fe (46 g, 828 mmol) in AcOH (200 mL) was stirred at RT overnight. The solid was removed by filtration, and the solvent was removed under reduced pressure. The residue was partitioned with water and EtOAc. The organic layer was washed with brine, dried (MgSO4), and concentrated in vacuo to give ethyl 2-(5-amino-4-fluoro-2-methylphenyl)-2-oxoacetate (9.0 g, 70% yield), which was used in the next step without further purification. 1H NMR (400 MHz, CDCl3): δ 7.16 (d, J=6.9 Hz, 1 H), 6.91 (d, J=8.7 Hz, 1 H), 4.41 (q, J=7.2 Hz, 2 H), 2.50 (s, 3 H), 1.40 (t, J=7.2 Hz, 3 H).
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
46 g
Type
catalyst
Reaction Step One

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